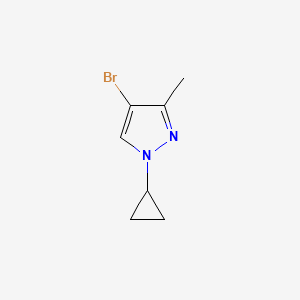
4-Bromo-1-cyclopropyl-3-methylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-cyclopropyl-3-methylpyrazole, also known as BCPM, is an organic compound that has gained attention in scientific research due to its potential therapeutic applications. BCPM belongs to the family of pyrazole derivatives and has a cyclopropyl group attached to the pyrazole ring.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 4-Bromo-1-cyclopropyl-3-methylpyrazole has been studied in the context of synthesizing various chemical compounds. For instance, it has been involved in reactions leading to the formation of amino-nitropyrazoles, which are significant in various chemical syntheses (Perevalov et al., 1983). Moreover, research has explored its role in the enzymatic halogenation of pyrazoles and pyridine derivatives, emphasizing its potential in producing chloro and bromo derivatives in chemical reactions (Franssen et al., 1987).
Corrosion Inhibition
- Investigations into the inhibitive properties of various heterocyclic diazoles, including 4-Bromo-1-cyclopropyl-3-methylpyrazole, have shown their effectiveness as corrosion inhibitors. This is particularly relevant in the context of acidic iron corrosion, where these compounds have demonstrated significant potential (Babić-Samardžija et al., 2005).
Crystal Structure and Tautomerism Studies
- The crystal structure and tautomerism of pyrazoles, including derivatives like 4-Bromo-1-cyclopropyl-3-methylpyrazole, have been a subject of study. Research in this area focuses on understanding the molecular and crystal structure, which can have implications for various applications in chemistry and materials science (Llamas-Saiz et al., 1999).
Medicinal Chemistry
- While the focus is not directly on drug usage, research involving 4-Bromo-1-cyclopropyl-3-methylpyrazole has contributed to the broader field of medicinal chemistry. Studies have explored the synthesis of compounds with potential antibacterial properties and their interaction with various biological targets (Ahmed et al., 2006).
Biochemical Research
- In biochemical research, compounds like 4-Bromo-1-cyclopropyl-3-methylpyrazole have been used to study the effects on mitochondrial function. Such studies are crucial for understanding the cellular impact of various chemical compounds (Cederbaum & Rubin, 1974).
Propiedades
IUPAC Name |
4-bromo-1-cyclopropyl-3-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-7(8)4-10(9-5)6-2-3-6/h4,6H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKFVHYJDVPMNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-cyclopropyl-3-methylpyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid](/img/structure/B2378748.png)
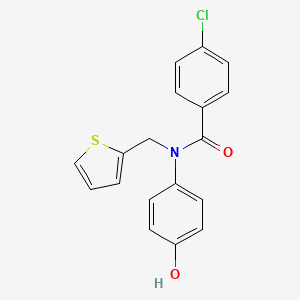
![4-methoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2378750.png)
![5-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2378752.png)
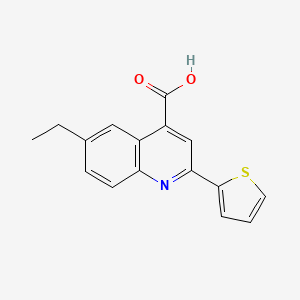
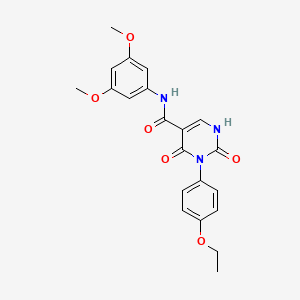
![4-(2-Chloroacetyl)-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2378757.png)
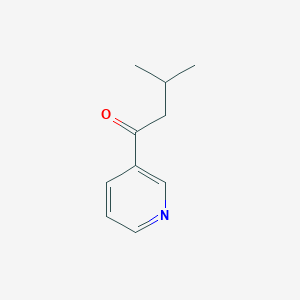
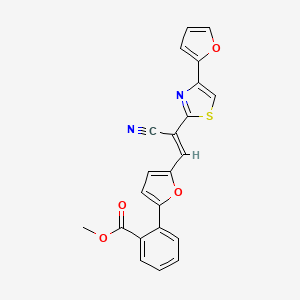
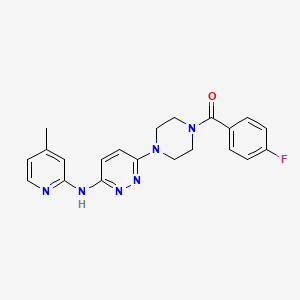
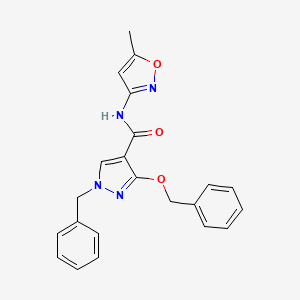

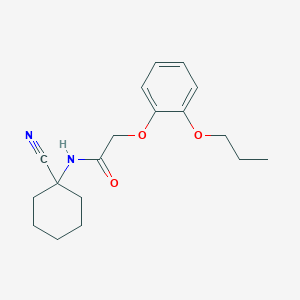
![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B2378769.png)